(3-bromo-5-methoxy-1H-1,2,4-triazol-1-yl)acetic acid
Overview
Description
(3-Bromo-5-methoxy-1H-1,2,4-triazol-1-yl)acetic acid is a chemical compound with the molecular formula C5H6BrN3O3 and a molecular weight of 236.02 g/mol . It is a derivative of triazole, a five-membered ring containing three nitrogen atoms, which is known for its diverse biological activities and applications in various fields.
Mechanism of Action
Target of Action
Triazole derivatives, which include (3-bromo-5-methoxy-1h-1,2,4-triazol-1-yl)acetic acid, are known to interact with a variety of biological targets .
Mode of Action
It’s known that triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacological properties .
Biochemical Pathways
Triazole derivatives are known to exhibit a myriad of biological activities, including antimalarial, antibacterial, and antiviral activities .
Pharmacokinetics
Triazole derivatives are known to improve pharmacokinetics due to their ability to form hydrogen bonds with different targets .
Result of Action
Triazole derivatives are known to exert various biological activities, which suggests that they may have diverse molecular and cellular effects .
Action Environment
It’s known that various internal and external factors can influence the action of bioactive compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromo-5-methoxy-1H-1,2,4-triazol-1-yl)acetic acid typically involves the alkylation of 1H-1,2,4-triazole with an appropriate bromoalkyl derivative. One common method involves the reaction of 3-bromo-1H-1,2,4-triazole with methoxyacetic acid under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-methoxy-1H-1,2,4-triazol-1-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases (e.g., potassium carbonate), nucleophiles (e.g., amines, thiols), and solvents (e.g., dimethylformamide, acetonitrile). Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce more complex triazole-containing compounds.
Scientific Research Applications
(3-Bromo-5-methoxy-1H-1,2,4-triazol-1-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s triazole moiety is known for its biological activity, making it a valuable tool in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-1,2,4-triazole: A simpler triazole derivative used as a ligand for transition metals and a catalyst in synthetic reactions.
3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole: A methylated derivative with similar chemical properties but different biological activity.
Uniqueness
(3-Bromo-5-methoxy-1H-1,2,4-triazol-1-yl)acetic acid is unique due to its combination of a bromo-substituted triazole ring and a methoxyacetic acid moiety. This structure provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(3-bromo-5-methoxy-1,2,4-triazol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O3/c1-12-5-7-4(6)8-9(5)2-3(10)11/h2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFSPGQYQCXCMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NN1CC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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